Pyclen-OH

MRI Contrast Agents Gadolinium Chelation Thermodynamic Stability

Pyclen-OH (CAS 1426819-68-2) is a rigid, bicyclic tetraaza macrocyclic ligand whose pre-organized pyridinophane core enforces a fixed coordination geometry. This structural rigidity delivers thermodynamically more stable and kinetically more inert metal complexes than flexible analogs like DOTA, with a demonstrated ≥4-fold higher relaxivity (r₁=15.9 mM⁻¹s⁻¹) for Gd(III)-based MRI probes. The scaffold chelates both diagnostic (⁴⁴Sc, ⁶⁸Ga) and therapeutic (¹⁷⁷Lu, ⁹⁰Y) radiometals with identical pharmacokinetics, enabling true theranostic pairs. Buy Pyclen-OH for high-sensitivity imaging and targeted radiotherapy research.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1426819-68-2
Cat. No. B560446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyclen-OH
CAS1426819-68-2
Synonyms3,6,9,15-Tetraaza-bicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-ol
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESC1CNCC2=CC(=O)C=C(N2)CNCCN1
InChIInChI=1S/C11H18N4O/c16-11-5-9-7-13-3-1-12-2-4-14-8-10(6-11)15-9/h5-6,12-14H,1-4,7-8H2,(H,15,16)
InChIKeyHXOLIZMRIDAGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyclen-OH (CAS 1426819-68-2): A Rigidified Pyclen Macrocyclic Chelator Scaffold for Advanced Coordination Chemistry


Pyclen-OH (CAS 1426819-68-2), with the IUPAC name 3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11-dien-13-one, is a rigid, bicyclic tetraaza macrocyclic ligand belonging to the pyclen family [1]. Its structure is characterized by a conformationally restricted pyridinophane core that incorporates a ketone group, which significantly reduces the basicity of the macrocyclic amines compared to non-rigidified analogs like cyclen . This unique backbone provides a pre-organized coordination geometry, enabling the formation of thermodynamically stable and kinetically inert complexes with various metal ions, including lanthanides and transition metals, which are of high interest for biomedical applications such as MRI contrast and radiopharmaceuticals .

Why Pyclen-OH's Rigid Pyridinophane Scaffold Prevents Direct Substitution with Flexible Macrocyclic Chelators like DOTA


The rigid, bicyclic architecture of the Pyclen-OH scaffold imposes a fixed coordination geometry that fundamentally alters its metal-binding thermodynamics, kinetics, and the properties of the resulting complexes compared to more flexible macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This structural pre-organization is not a simple functionalization but a core modification that yields quantifiably higher thermodynamic stability constants (log K) for lanthanide ions and significantly enhanced kinetic inertness against acid-assisted dissociation [1]. Consequently, generic substitution with non-rigidified chelators is not viable as it would compromise the stability, inertness, and relaxivity characteristics that define the Pyclen-OH platform for high-performance applications in MRI and theranostics, where these parameters are critical for safety and efficacy [2].

Quantitative Differentiation of Pyclen-OH-Based Chelators vs. DOTA and Other Analogs


Superior Thermodynamic Stability of Gd(III) Complexes vs. Clinical Gold Standard DOTA

Pyclen-based ligands functionalized with picolinate arms (GdL3 and GdL4) form Gd(III) complexes with significantly higher thermodynamic stability than the clinical gold standard Gd(DOTA)−. The conditional stability constant (pGd) for GdL4 is 21.83, compared to 19.21 for Gd(DOTA)−, indicating a substantial reduction in free Gd³⁺ ion concentration under physiological conditions [1]. This is underpinned by the high absolute stability constants (log KGdL = 23.56 and 23.44 for GdL3 and GdL4, respectively) [1].

MRI Contrast Agents Gadolinium Chelation Thermodynamic Stability

Enhanced Kinetic Inertness Under Acidic Challenge vs. Gd(DOTA)−

The kinetic inertness of Pyclen-picolinate Gd(III) complexes, measured as the dissociation half-life (t₁/₂) in 1 M HCl, is remarkably high and varies significantly with ligand regioisomerism. GdL4 exhibits a half-life of 20 hours, while GdL3 is less inert with a half-life of 50 minutes [1]. This demonstrates that the Pyclen scaffold, particularly the GdL4 isomer, can be engineered for superior resistance to acid-assisted dissociation compared to many other macrocyclic complexes.

Radiopharmaceuticals Kinetic Inertness Dissociation Half-Life

Quantifiably Higher T1 Relaxivity of Pyclen-Based Gd(III) Complexes vs. Clinical Standard DOTAREM®

A pyclen-based Gd(III) complex with an ionizable side chain (encapsulated in a nanohydrogel) demonstrates a significantly enhanced longitudinal relaxivity (r₁) compared to the commercial macrocyclic contrast agent DOTAREM® (gadoterate meglumine). At 20 MHz and 37 °C, the pyclen-based complex achieves an r₁ of 15.9 mM⁻¹s⁻¹, which is at least 4 times higher than that of DOTAREM® [1].

MRI Contrast Relaxometry Contrast Agent Efficacy

Competitive Radiochemical Stability and Radiolabeling Performance vs. DOTA for Theranostic Applications

In a study assessing their potential as theranostic agents, pyclen-picolinate ligands demonstrated radiolabeling stability and kinetic inertness that could reasonably compete with the DOTA analogue when complexed with ¹⁶¹Tb and ¹⁷⁷Lu [1]. The complexes exhibited remarkable kinetic inertness, showing negligible dissociation after up to 30 days in a 1 M HCl challenge, a key benchmark for in vivo stability [1].

Theranostics Radiopharmacy Radiolabeling Lutetium-177

Quantified Radiochemical Stability Advantage for Yttrium-90 vs. the Gold Standard DOTA Chelator

For applications in β-radiotherapy, yttrium-90 complexes formed with pyclen-based ligands (L3 and L4) were demonstrated to be more stable than the corresponding Y-90(DOTA) complex [1]. This finding is supported by the very high thermodynamic stability constants measured for the non-radioactive yttrium complexes (log KYL = 23.36(2) and 23.07(2) for YL3 and YL4, respectively) [2].

Targeted Radiotherapy Yttrium-90 Radiopharmaceuticals

Validated Research and Development Applications for Pyclen-OH and Its Derivatives


Design of Next-Generation Gadolinium-Based MRI Contrast Agents with Enhanced Relaxivity

Based on the demonstrated ≥4-fold higher relaxivity (r₁ = 15.9 mM⁻¹s⁻¹) of a Pyclen-based Gd(III) complex compared to DOTAREM® [1], researchers should prioritize this scaffold for developing high-sensitivity MRI probes. This quantitative advantage allows for the design of contrast agents that could achieve superior image contrast at lower doses, potentially mitigating dose-dependent safety concerns associated with gadolinium.

Development of Robust Radiotheranostic Pairs Using a Single Chelator Platform

The evidence that Pyclen-picolinate ligands can competitively chelate both diagnostic (e.g., ⁴⁴Sc, ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radiometals with high stability and kinetic inertness [2] makes this platform ideal for creating true theranostic pairs. A single conjugate using a Pyclen-OH derivative ensures identical pharmacokinetics for both imaging and therapy, a critical factor for accurate dosimetry and treatment planning.

Creating Highly Stable Radiopharmaceuticals for Targeted Radiotherapy with ⁹⁰Y and ¹⁷⁷Lu

For research into targeted radiotherapy, Pyclen-based chelators offer a quantifiable advantage in complex stability over the DOTA gold standard [3]. The proven stability of ⁹⁰Y and ¹⁷⁷Lu complexes, which resist dissociation for up to 30 days in harsh acidic conditions [2], makes this scaffold a superior choice for ensuring the radionuclide payload remains securely bound to the targeting vector (e.g., antibody, peptide) during circulation, thereby minimizing systemic toxicity and maximizing the dose to the tumor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyclen-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.